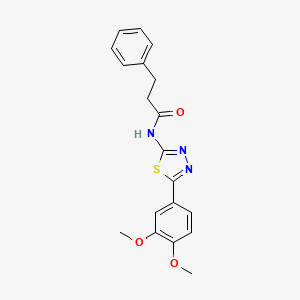
N-butyl-N'-(pyridin-4-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N’-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C14H14N4O2. It is characterized by the presence of both amide and pyridyl functionalities, making it a versatile molecule in various chemical applications. This compound is known for its potential use in coordination chemistry and crystal engineering due to its ability to form hydrogen bonds and coordinate with metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(pyridin-4-ylmethyl)oxamide typically involves the reaction of 4-picolinylamine with diethyloxalate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 4-picolinylamine and diethyloxalate.
Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of N-butyl-N’-(pyridin-4-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-butyl-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridyl group.
Reduction: Reduced forms of the amide group.
Substitution: Substituted pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-butyl-N’-(pyridin-4-ylmethyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-butyl-N’-(pyridin-4-ylmethyl)oxamide involves its ability to form hydrogen bonds and coordinate with metal ions. The pyridyl group can interact with metal centers, while the amide group can participate in hydrogen bonding. These interactions play a crucial role in the compound’s chemical and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(pyridin-4-ylmethyl)oxamide
- N,N’-bis(pyridin-3-ylmethyl)oxalamide
- N,N’-bis(pyridin-3-ylmethyl)thioxalamide
Uniqueness
N-butyl-N’-(pyridin-4-ylmethyl)oxamide is unique due to its specific combination of butyl and pyridyl groups, which impart distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
577694-11-2 |
|---|---|
Molekularformel |
C12H17N3O2 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
N-butyl-N'-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C12H17N3O2/c1-2-3-6-14-11(16)12(17)15-9-10-4-7-13-8-5-10/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
UCXCJWRCVTTZAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(=O)NCC1=CC=NC=C1 |
Löslichkeit |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxy-n-methylaniline](/img/structure/B14164300.png)
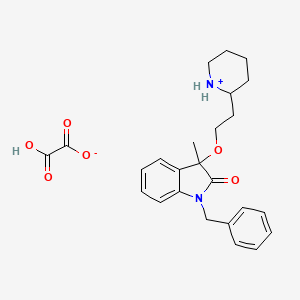
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)
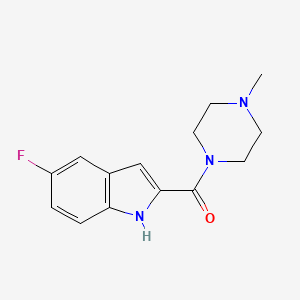
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)decanamide](/img/structure/B14164326.png)
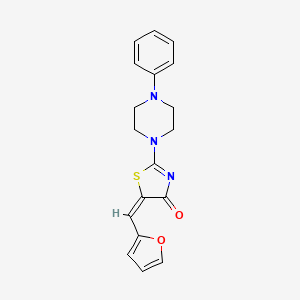
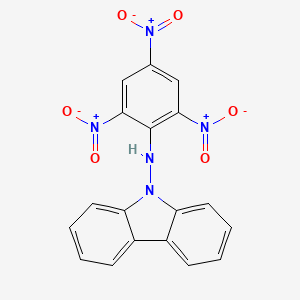
![3-(4-ethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14164360.png)
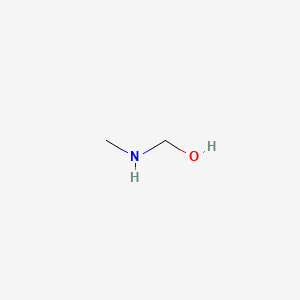
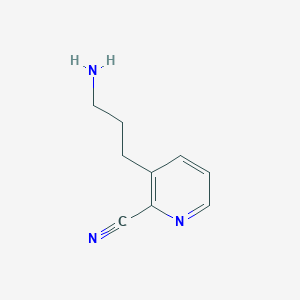
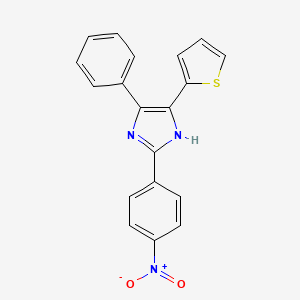
![[1,6,7-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B14164385.png)
